molecular formula C18H12N2 B3045544 2-Phenyl-1,10-phenanthroline CAS No. 109559-47-9

2-Phenyl-1,10-phenanthroline

Cat. No.: B3045544
CAS No.: 109559-47-9
M. Wt: 256.3 g/mol
InChI Key: IYKBMPHOPLFHAQ-UHFFFAOYSA-N
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Description

2-Phenyl-1,10-phenanthroline is a heterocyclic organic compound with the molecular formula C18H12N2. It is a derivative of 1,10-phenanthroline, where a phenyl group is attached to the second position of the phenanthroline ring. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,10-phenanthroline typically involves the cyclization of 8-aminoquinoline with cinnamaldehyde. The process can be broken down into several steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloproteins and metalloenzymes. This chelation disrupts the normal function of these proteins, leading to various biological effects. For example, in antimalarial applications, the compound interferes with the metal-dependent processes in the malaria parasite .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1,10-phenanthroline is unique due to its enhanced ability to form stable complexes with metal ions, attributed to the presence of the phenyl group. This structural modification provides additional π-π interactions, which can enhance the stability and reactivity of the metal complexes formed .

Properties

IUPAC Name

2-phenyl-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-2-5-13(6-3-1)16-11-10-15-9-8-14-7-4-12-19-17(14)18(15)20-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKBMPHOPLFHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563352
Record name 2-Phenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109559-47-9
Record name 2-Phenyl-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A compound E-1 was synthesized by the following method. 1,10-phenanthroline (9.64 g) was reacted with phenyl lithium (100 ml) (1.07 M cyclohexane/ether solution) at 0° C. for 1.5 hours in toluene (250 ml) and treated by a conventional method. The resulting product was reacted with manganese dioxide (93.0 g) at room temperature for 56 hours in dichloromethane (300 ml) and treated by a conventional method to obtain 9.44 g of 2-phenyl-1,10-phenanthroline. To 25 ml of a THF solution of 1,3-dibromobenzene (0.34 ml) was added an t-butyl lithium (1.53 M pentane solution) (7.35 mL) at −78° C., and the resulting mixture was stirred for 1 hour, and then its temperature was raised to 0° C. The resulting solution was added to 85 ml of a THF solution of the obtained 2-phenyl-1,10-phenanthroline (1.44 g), and the resulting mixture was stirred at room temperature for 20 hours, and treated by a conventional method. The resulting product was reacted with manganese dioxide (8.50 g) at room temperature for 23 hours in dichloromethane (85 ml) and treated by a conventional method to obtain 1.08 g of a compound E-1.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
93 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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